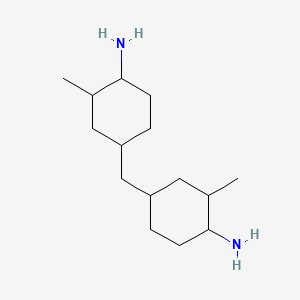

Bis(4-amino-3-methylcyclohexyl)methane

Übersicht

Beschreibung

Wirkmechanismus

Target of Action

Bis(4-amino-3-methylcyclohexyl)methane, also known as 4,4’-methylenebis(2-methylcyclohexanamine), is primarily used as a curing agent for epoxy resins . The primary targets of this compound are the epoxy groups in the resin .

Mode of Action

The compound interacts with the epoxy groups in the resin through a chemical reaction known as cross-linking . This process involves the formation of covalent bonds between the this compound and the epoxy groups, resulting in a three-dimensional network of interconnected molecules . This cross-linked structure gives the cured epoxy resin its characteristic properties, including high mechanical strength, excellent chemical resistance, and good thermal stability .

Biochemical Pathways

The cross-linking reaction between this compound and the epoxy groups is a type of addition reaction, specifically a ring-opening reaction . The epoxy group, which is a three-membered ring containing an oxygen atom, is opened up and reacts with the amine groups in the this compound to form a larger molecule . This reaction can continue to occur multiple times, leading to the formation of a large, interconnected network of molecules .

Result of Action

The result of the action of this compound is the formation of a cured epoxy resin with high mechanical strength, excellent chemical resistance, and good thermal stability . These properties make the cured resin suitable for a wide range of applications, including coatings, adhesives, and composite materials .

Biochemische Analyse

Biochemical Properties

Bis(4-amino-3-methylcyclohexyl)methane plays a significant role in biochemical reactions, particularly in the context of polymer science. It interacts with various enzymes and proteins, influencing their activity and stability. For instance, this compound has been shown to interact with amine oxidases, which are enzymes involved in the metabolism of amines. These interactions can lead to the formation of stable complexes, affecting the overall biochemical pathways in which these enzymes are involved .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling proteins such as kinases and phosphatases, leading to alterations in cell proliferation and differentiation. Additionally, this compound can affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target biomolecule, depending on the nature of the interaction. For instance, this compound has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme temperatures or pH levels. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance cellular function and promote tissue repair. At high doses, this compound can exhibit toxic effects, including cellular apoptosis and tissue necrosis. Threshold effects have been observed, where a specific dosage range results in optimal cellular responses, while deviations from this range lead to adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence the metabolic flux of amine-containing compounds, leading to changes in metabolite levels. For example, this compound can modulate the activity of monoamine oxidases, which are key enzymes in the metabolism of neurotransmitters. This modulation can result in altered levels of neurotransmitters, affecting neuronal function and behavior .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. Additionally, this compound can accumulate in specific cellular compartments, such as the endoplasmic reticulum and mitochondria, where it exerts its biochemical effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Bis(4-amino-3-methylcyclohexyl)methane can be synthesized through the hydrogenation of bis(4-nitro-3-methylcyclohexyl)methane. The hydrogenation process typically involves the use of a palladium catalyst under high pressure and temperature conditions . The reaction is as follows:

Bis(4-nitro-3-methylcyclohexyl)methane+H2→this compound

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale hydrogenation reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .

Analyse Chemischer Reaktionen

Types of Reactions

Bis(4-amino-3-methylcyclohexyl)methane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: It can be reduced to form secondary amines.

Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products

The major products formed from these reactions include nitroso derivatives, secondary amines, and substituted amines .

Wissenschaftliche Forschungsanwendungen

Bis(4-amino-3-methylcyclohexyl)methane has a wide range of applications in scientific research:

Chemistry: It is used as a curing agent for epoxy resins, enhancing their thermal and mechanical properties.

Biology: The compound is studied for its potential effects on cellular structures and functions.

Medicine: Research is ongoing to explore its potential use in drug delivery systems.

Industry: It is used in the production of high-performance polymers and coatings.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Bis(4-aminocyclohexyl)methane

- 4,4’-Methylenebis(cyclohexylamine)

- 3,3’-Dimethyl-4,4’-diaminodicyclohexylmethane

Uniqueness

Bis(4-amino-3-methylcyclohexyl)methane is unique due to its high thermal stability and mechanical strength, which are superior to many other polyamines. Its specific structure allows for efficient cross-linking in epoxy resins, making it highly valuable in industrial applications .

Biologische Aktivität

Bis(4-amino-3-methylcyclohexyl)methane , also known as 4,4’-methylenebis(2-methylcyclohexanamine), is an organic compound primarily utilized as a curing agent in epoxy resins. Its molecular formula is , with a molecular weight of 238.41 g/mol. This compound has garnered attention due to its significant biological activity, which influences various cellular and biochemical processes.

Target of Action

The compound interacts with epoxy groups through a cross-linking reaction, which is crucial for the curing process of epoxy resins. This interaction forms stable complexes that enhance the mechanical strength and chemical resistance of the resulting materials.

Biochemical Pathways

This compound plays a role in several biochemical pathways, particularly in enzyme interactions. It has been shown to influence the activity of amine oxidases, which are vital for amine metabolism, leading to alterations in metabolic pathways and cellular functions.

Cellular Effects

Research indicates that this compound can modulate cell signaling pathways, affecting gene expression and cellular metabolism. For instance, it can influence the activity of kinases and phosphatases, which are critical for cell proliferation and differentiation. Additionally, it has been observed to induce pathological changes in animal models, particularly affecting lung Clara cells.

Dosage Effects

Toxicological studies reveal a dose-dependent relationship concerning the biological effects of this compound. At low doses, it may enhance cellular functions and promote tissue repair; however, at higher doses, it can lead to cytotoxic effects such as apoptosis and tissue necrosis. A threshold effect has been noted where specific dosage ranges yield optimal cellular responses .

Long-term Effects

Long-term exposure studies on rats indicate that this compound can cause severe damage to the choroid plexus in the brain, along with other systemic effects such as liver and kidney toxicity. The no-observed-adverse-effect level (NOAEL) was established at 2.5 mg/kg body weight per day in subchronic studies .

Histopathological Findings

Histopathological examinations have shown changes in organ weights and tissue structure at high exposure levels. Notable findings include slight fibrosis in lung tissues and alterations in reproductive organ weights due to systemic toxicity .

Animal Model Studies

- Choroid Plexus Damage : Repeated oral administration in rat models resulted in significant damage to the choroid plexus, indicating potential neurotoxic effects.

- Liver Toxicity : High doses led to increased serum transaminase levels (GOT and GPT), suggesting hepatotoxicity associated with high exposure levels .

- Reproductive Effects : Observations showed reduced testes weight and atrophy of seminiferous tubules at elevated doses, highlighting reproductive toxicity concerns .

Summary of Biological Activity

| Biological Activity | Effects | Dosage Level |

|---|---|---|

| Cell Signaling Modulation | Alters proliferation and differentiation | Varies with dosage |

| Enzyme Interaction | Influences amine metabolism | Low doses beneficial; high doses toxic |

| Neurotoxicity | Damage to choroid plexus | Repeated high doses |

| Hepatotoxicity | Increased liver enzymes | High doses |

| Reproductive Toxicity | Testes atrophy | High doses |

Eigenschaften

IUPAC Name |

4-[(4-amino-3-methylcyclohexyl)methyl]-2-methylcyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30N2/c1-10-7-12(3-5-14(10)16)9-13-4-6-15(17)11(2)8-13/h10-15H,3-9,16-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGSBHTZEJMPDSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCC1N)CC2CCC(C(C2)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30N2 | |

| Record name | 2,2'-DIMETHYL-4,4'-METHYLENEBIS(CYCLOHEXYLAMINE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1464 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6029670 | |

| Record name | Bis(4-amino-3-methylcyclohexyl)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6029670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, COLOURLESS-TO-YELLOW LIQUID. | |

| Record name | Cyclohexanamine, 4,4'-methylenebis[2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2'-DIMETHYL-4,4'-METHYLENEBIS(CYCLOHEXYLAMINE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1464 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

342 °C | |

| Record name | 2,2'-DIMETHYL-4,4'-METHYLENEBIS(CYCLOHEXYLAMINE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1464 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water, g/100ml at 20 °C: 0.4 | |

| Record name | 2,2'-DIMETHYL-4,4'-METHYLENEBIS(CYCLOHEXYLAMINE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1464 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Relative density (water = 1): 0.95 | |

| Record name | 2,2'-DIMETHYL-4,4'-METHYLENEBIS(CYCLOHEXYLAMINE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1464 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Vapor pressure, Pa at 20 °C: 0.08 | |

| Record name | 2,2'-DIMETHYL-4,4'-METHYLENEBIS(CYCLOHEXYLAMINE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1464 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

6864-37-5 | |

| Record name | Bis(4-amino-3-methylcyclohexyl)methane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6864-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(4-amino-3-methylcyclohexyl)methane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006864375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanamine, 4,4'-methylenebis[2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(4-amino-3-methylcyclohexyl)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6029670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-dimethyl-4,4'-methylenebis(cyclohexylamine) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.238 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(4-AMINO-3-METHYLCYCLOHEXYL)METHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K4H01E55X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,2'-DIMETHYL-4,4'-METHYLENEBIS(CYCLOHEXYLAMINE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1464 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-7 °C | |

| Record name | 2,2'-DIMETHYL-4,4'-METHYLENEBIS(CYCLOHEXYLAMINE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1464 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.